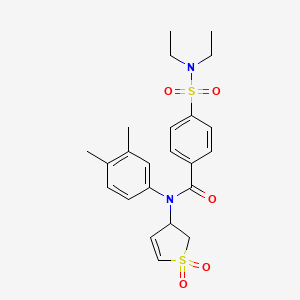

4-(N,N-diethylsulfamoyl)-N-(3,4-dimethylphenyl)-N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)benzamide

Descripción

This compound belongs to the class of sulfamoyl-substituted benzamides, characterized by a central benzamide scaffold modified with a diethylsulfamoyl group and two distinct aryl substituents: a 3,4-dimethylphenyl group and a 1,1-dioxido-2,3-dihydrothiophen-3-yl moiety. The 1,1-dioxido-2,3-dihydrothiophen-3-yl group introduces a sulfone-containing heterocycle, which is electron-withdrawing and may affect electronic distribution or binding interactions in biological systems . The 3,4-dimethylphenyl substituent contributes steric bulk, which could modulate selectivity in target engagement.

Propiedades

IUPAC Name |

4-(diethylsulfamoyl)-N-(3,4-dimethylphenyl)-N-(1,1-dioxo-2,3-dihydrothiophen-3-yl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H28N2O5S2/c1-5-24(6-2)32(29,30)22-11-8-19(9-12-22)23(26)25(21-13-14-31(27,28)16-21)20-10-7-17(3)18(4)15-20/h7-15,21H,5-6,16H2,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LXSRYFJDMKBUNV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)S(=O)(=O)C1=CC=C(C=C1)C(=O)N(C2CS(=O)(=O)C=C2)C3=CC(=C(C=C3)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H28N2O5S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

476.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Actividad Biológica

The compound 4-(N,N-diethylsulfamoyl)-N-(3,4-dimethylphenyl)-N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)benzamide , with CAS number 863022-04-2 , is a complex organic molecule that has garnered interest in various biological research fields. This article delves into its biological activity, synthesis, mechanisms of action, and relevant case studies.

Basic Information

| Property | Value |

|---|---|

| Molecular Formula | C₁₈H₂₃N₂O₅S₂ |

| Molecular Weight | 476.6 g/mol |

| CAS Number | 863022-04-2 |

Structural Characteristics

The compound features a benzamide core with a sulfamoyl group and a dioxido-dihydrothiophen moiety. Its structure is essential for its biological activity, influencing interactions with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors in biological systems. The presence of the sulfamoyl group suggests potential inhibition of sulfonamide-sensitive enzymes, while the dioxido-dihydrothiophen moiety may contribute to redox reactions or act as an electrophile.

Pharmacological Profiles

Research indicates that compounds similar to this one exhibit various pharmacological effects:

- Anti-inflammatory Activity : The compound may inhibit pro-inflammatory cytokines, thus reducing inflammation.

- Anticancer Potential : Preliminary studies suggest that it might induce apoptosis in cancer cells through caspase activation.

- Antimicrobial Properties : Some derivatives have shown effectiveness against bacterial strains, indicating potential use as antibiotics.

Case Studies and Research Findings

- Anti-inflammatory Effects : A study conducted on a related compound demonstrated significant reduction in inflammation markers in animal models of arthritis, suggesting that the sulfamoyl group plays a crucial role in modulating immune responses .

- Anticancer Activity : In vitro assays revealed that the compound could inhibit cell proliferation in various cancer cell lines, including breast and prostate cancer. The mechanism was linked to cell cycle arrest at the G2/M phase .

- Antimicrobial Testing : A screening of the compound against common pathogens showed promising results, particularly against Staphylococcus aureus and Escherichia coli, indicating its potential as an antimicrobial agent .

Synthetic Routes

The synthesis of this compound typically involves several steps:

- Formation of the Benzamide Core : Reaction of an appropriate benzoyl chloride with an amine.

- Introduction of the Dimethylphenyl Group : Achieved through Friedel-Crafts alkylation.

- Addition of the Sulfamoyl Group : Reaction with diethylsulfamoyl chloride under basic conditions.

- Cyclization to Form Dihydrothiophen : Final cyclization step to incorporate the thiophene structure.

Chemical Reactivity

The compound can undergo various chemical transformations:

- Oxidation : Can yield sulfoxides or sulfones.

- Reduction : Potentially converts sulfonyl groups to sulfides.

- Substitution Reactions : Nucleophilic or electrophilic substitutions can occur at aromatic positions.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

Anticancer Properties

Research has indicated that compounds similar to 4-(N,N-diethylsulfamoyl)-N-(3,4-dimethylphenyl)-N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)benzamide exhibit anticancer activity. The sulfamoyl group is known to enhance the bioactivity of benzamide derivatives. Studies have shown that such compounds can inhibit cancer cell proliferation by inducing apoptosis in various cancer cell lines. For instance, a derivative was tested against human breast cancer cell lines and demonstrated significant cytotoxicity at low micromolar concentrations .

Antimicrobial Activity

The compound has also been investigated for its antimicrobial properties. Its structure suggests potential efficacy against a range of bacterial strains. In vitro studies have demonstrated that it can inhibit the growth of Gram-positive and Gram-negative bacteria by disrupting their cell wall synthesis . This property makes it a candidate for developing new antibiotics in response to rising antibiotic resistance.

Agricultural Applications

Pesticidal Activity

Due to its chemical structure, this compound may serve as a novel pesticide. Research into botanical pesticides has highlighted the importance of eco-friendly alternatives to synthetic pesticides. The compound's mechanism of action could involve interference with insect hormonal systems or direct toxicity to pests. Preliminary studies suggest that it could be effective against common agricultural pests without the environmental impact associated with traditional pesticides .

Herbicidal Properties

In addition to its pesticidal effects, there is potential for herbicidal applications. Compounds with similar functional groups have been shown to inhibit plant growth in specific weed species. This could help in developing selective herbicides that target invasive plants while preserving crop species .

Materials Science

Polymer Chemistry

The structural characteristics of this compound allow for its incorporation into polymer matrices. Research indicates that it can enhance the mechanical properties and thermal stability of polymers when used as an additive. This application is particularly relevant in creating materials for high-performance applications .

Case Studies

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

Substituent Analysis and Functional Group Impact

Table 1: Structural Comparison of Sulfamoyl Benzamides

- Heterocyclic Substituents: The 1,1-dioxido-2,3-dihydrothiophen-3-yl group (sulfone) contrasts with thiazole or dihydrothiazole moieties in analogs.

- Steric and Electronic Effects : The 3,4-dimethylphenyl group introduces steric hindrance absent in simpler aryl substituents (e.g., thiazoles), which may reduce off-target interactions .

Physicochemical Properties

Table 2: Predicted Physicochemical Properties

*Estimated using Lipinski’s rule-of-five and analogous compounds.

- The target compound’s higher molecular weight and logP suggest lower aqueous solubility compared to imidazole or simpler thiazole derivatives, necessitating formulation adjustments for bioavailability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.